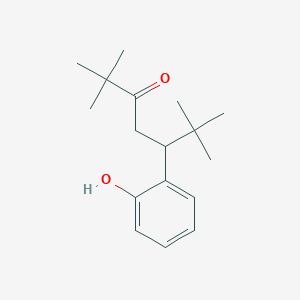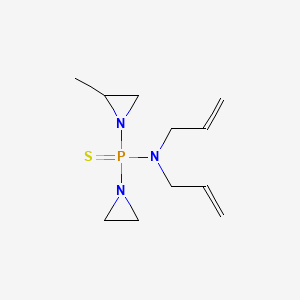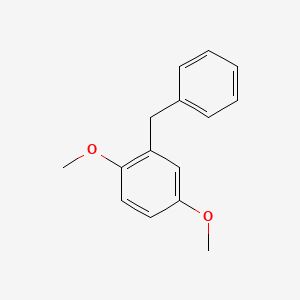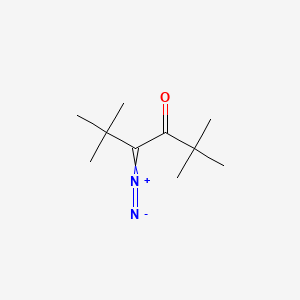
Carbonohydrazonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonohydrazonic dichloride is an organic compound with the chemical formula CH2Cl2N2 It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms attached to a carbon atom, which is also bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
Carbonohydrazonic dichloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
N2H4 + COCl2 → CH2Cl2N2 + 2HCl
The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product. The resulting this compound is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents such as phosgene, thereby improving safety and yield.
化学反応の分析
Types of Reactions
Carbonohydrazonic dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nucleophile used.
科学的研究の応用
Carbonohydrazonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other advanced materials due to its reactivity and functional group compatibility.
作用機序
The mechanism of action of carbonohydrazonic dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily displaced by other nucleophiles. The compound can also form stable intermediates with various substrates, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Hydrazine (N2H4): A simpler derivative of hydrazine without the chlorine atoms.
Carbonyl Chloride (COCl2):
Dichloromethane (CH2Cl2): A solvent with similar chlorine content but different reactivity.
Uniqueness
Carbonohydrazonic dichloride is unique due to its dual functionality, combining the reactivity of both hydrazine and dichloromethane. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
41916-76-1 |
|---|---|
分子式 |
CH2Cl2N2 |
分子量 |
112.94 g/mol |
IUPAC名 |
dichloromethylidenehydrazine |
InChI |
InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2 |
InChIキー |
BLNVNNFTYSPBHF-UHFFFAOYSA-N |
正規SMILES |
C(=NN)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)



![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)



![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)



